molecular formula C10H10O4 B173760 2-(2-Methoxy-2-oxoethyl)benzoic acid CAS No. 14736-50-6

2-(2-Methoxy-2-oxoethyl)benzoic acid

Cat. No. B173760
CAS RN: 14736-50-6
M. Wt: 194.18 g/mol
InChI Key: UKPMFGARCZOXDI-UHFFFAOYSA-N
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Description

2-(2-Methoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 . It is a derivative of benzoic acid, where a methoxy-2-oxoethyl group is substituted at the 2-position of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a carboxylic acid group and a methoxy-2-oxoethyl group attached to it . The InChI code for this compound is 1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 194.19 . The predicted boiling point is 320.9±17.0 °C . The compound has a predicted density of 1.254±0.06 g/cm3 .

Scientific Research Applications

Phenolic Compounds and Cytotoxic Activity

Research on phenolic compounds derived from the roots of Jordanian viper's grass, including a variant similar to 2-(2-Methoxy-2-oxoethyl)benzoic acid, has shown their potential in cytotoxic activity studies. These compounds, due to their structural properties, may have applications in developing treatments targeting specific cell lines or diseases (Bader et al., 2011).

Crystal Structure and Synthesis

The compound has been utilized in the synthesis and crystal structure studies of various chemical compounds. For instance, its role in forming specific crystal structures and its interaction with other chemical entities offer insights into molecular design and synthesis (Zhao et al., 2010).

Antibiotic Constituents

Derivatives of this compound have been identified as constituents in certain antibiotics, highlighting their potential in the development of new antimicrobial agents (Dornhagen & Scharf, 1985).

Mass Spectrometry Applications

In mass spectrometry, this compound has been evaluated as an additive, influencing ion yields and signal-to-noise ratios. This indicates its potential application in analytical chemistry, particularly in enhancing the performance of mass spectrometric analyses (Karas et al., 1993).

Tautomerism Studies

Studies on ring-chain tautomerism involving compounds similar to this compound contribute to understanding the dynamic behavior of molecules, which is crucial in drug design and other chemical synthesis processes (Bowden & Byrne, 1996).

Catalysis and Chemical Reactions

Research involving this compound derivatives in catalytic processes and chemical reactions provides valuable insights into the synthesis of complex molecules. This can have significant implications in industrial chemistry and the development of new materials (Mahmudov et al., 2014).

Structure-Activity Relationships in Medicinal Chemistry

While avoiding specifics on drug use and dosage, it's notable that derivatives of this compound have been investigated for their structure-activity relationships in medicinal chemistry. This research aids in understanding how molecular modifications can influence the biological activity of a compound (Grell et al., 1998).

Novel Synthesis Methods

Exploring novel synthesis methods involving this compound or its derivatives can lead to more efficient and cost-effective production of these compounds, which is crucial in both research and industrial applications (Jiang Jian-hui, 2010).

Safety and Hazards

2-(2-Methoxy-2-oxoethyl)benzoic acid is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other benzoic acid derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Result of Action

The molecular and cellular effects of 2-(2-Methoxy-2-oxoethyl)benzoic acid’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, its stability could be affected by storage conditions, while its action and efficacy could be influenced by the physiological environment in which it is present.

properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPMFGARCZOXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163688
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14736-50-6
Record name 1-Methyl 2-carboxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14736-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxy-2-oxoethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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